3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione
Description
Properties
CAS No. |
2245-12-7 |
|---|---|
Molecular Formula |
C4H6N2S3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3,4-dimethyl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C4H6N2S3/c1-5-3(7)9-4(8)6(5)2/h1-2H3 |
InChI Key |
JRAGPVKMVUMNAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)SC(=S)N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of appropriate thiadiazole precursors with sulfur sources under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2-diaminobenzene with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Applications
Antitumor and Anticancer Activities
Research indicates that compounds related to thiadiazolidines exhibit notable antitumor properties. For instance, studies have shown that derivatives of thiadiazolidines can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development. Specifically, 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione has been investigated for its cytotoxic effects against various cancer cell lines.
Biological Activities
The compound has been associated with a range of biological activities:
- Antibacterial : Demonstrated efficacy against several bacterial strains.
- Antifungal : Effective in inhibiting fungal growth.
- Anti-inflammatory : Exhibits potential in reducing inflammation markers.
- Antioxidant : Shows promise in scavenging free radicals.
A comprehensive study highlighted these activities and suggested the compound's potential as a therapeutic agent in treating infections and inflammatory diseases .
Chemical Intermediates
This compound serves as a valuable chemical intermediate in the synthesis of other compounds. It can be utilized in the production of thiadiazole derivatives which are integral to various chemical reactions. The compound's ability to participate in nucleophilic substitutions makes it a versatile building block in organic synthesis .
Material Science Applications
Corrosion Inhibitors
Due to its sulfur-containing structure, this compound is explored as a corrosion inhibitor for metals. Its effectiveness arises from its ability to form protective films on metal surfaces, thus preventing oxidation and deterioration. Experimental data show significant reductions in corrosion rates when treated with this compound .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human leukemia cells. The results indicated a dose-dependent decrease in cell viability with an LD50 value of approximately 10 μM. The rapid induction of apoptosis was observed within hours of treatment .
Case Study 2: Corrosion Inhibition
In a controlled experiment assessing the corrosion inhibition properties of the compound on carbon steel in acidic media, it was found that the addition of this compound reduced the corrosion rate by over 80% compared to untreated samples. This highlights its potential application in industrial settings where metal preservation is critical .
Data Summary Table
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal | Antitumor agents | Induces apoptosis in cancer cells |
| Antibacterial and antifungal | Effective against multiple bacterial and fungal strains | |
| Chemical Synthesis | Intermediate for thiadiazole derivatives | Versatile building block for organic reactions |
| Material Science | Corrosion inhibitors | Reduces corrosion rates significantly |
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways, including:
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural analogs and their substituent differences:
Key Observations :
Physical and Chemical Properties
Critical Research Findings
- Regioselectivity in Alkylation : The target compound’s nitrogen-directed substitution contrasts with DMTD’s sulfur-based reactivity, as demonstrated by divergent ¹³C-NMR shifts .
- Hydrogen Bonding : The 5-ethoxy derivative forms centrosymmetric dimers via N–H···S interactions, a feature absent in methyl- or phenyl-substituted analogs .
- Biological Potential: Thiadiazolidine-dithione derivatives exhibit promise in antimicrobial and anticancer research, though specific data for the target compound remains unexplored .
Biological Activity
3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione is a member of the thiadiazolidine family, which has garnered attention for its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and safety profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacteria and fungi. It is believed to disrupt bacterial cell wall synthesis and interfere with vital biochemical pathways necessary for microbial survival .
- Anticancer Properties : Research indicates that derivatives of thiadiazolidine can induce apoptosis in cancer cells. For instance, analogs have shown significant cytotoxicity against acute myelogenous leukemia (AML) cells with rapid induction of cell death .
- Anti-inflammatory Effects : Thiadiazolidine derivatives have been implicated in reducing inflammation through modulation of inflammatory cytokines and pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of this compound and its analogs:
Case Studies
- Antileukemic Activity : A study on analogs of thiadiazolidine revealed that certain compounds exhibited potent antileukemic activity with minimal toxicity to normal hematopoietic cells. The study highlighted the importance of structural modifications for enhancing efficacy against AML cells .
- Antimicrobial Efficacy : In vitro testing showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating bacterial infections resistant to conventional antibiotics .
Safety Profile
The safety profile of this compound has been evaluated through various toxicological studies:
Q & A
Q. What safety protocols should be followed when handling 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione in laboratory settings?
- Methodological Answer: Due to the structural similarity of thiadiazole derivatives to hazardous compounds, adopt stringent precautions:
- Wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact or inhalation .
- Perform reactions in a fume hood or glovebox if toxic byproducts are anticipated .
- Dispose of waste via certified biological/chemical waste management services to prevent environmental contamination .
- Follow hazard codes H313 (skin contact risk) and H333 (inhalation risk), with mitigations like P264 (post-handling washing) and P280 (protective equipment) .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer: A common approach involves cyclocondensation of thiourea derivatives with carbon disulfide under basic conditions. For example:
- Reflux precursors (e.g., hydrazides) with CS₂ and KOH in ethanol for 10+ hours to form the thiadiazolidine-dithione core .
- Optimize reaction parameters (temperature, solvent polarity) to improve yield and purity. Structural analogs like 1,2,4-triazole-3-thiones have been synthesized similarly, achieving yields >60% .
Q. Which spectroscopic techniques confirm the structure of this compound?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : To identify methyl group environments and confirm substitution patterns .
- FT-IR : Detect characteristic C=S (1050–1250 cm⁻¹) and N–C–S (600–800 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 178.30 g/mol for structural analogs) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer:
- Perform DFT calculations to model the compound’s HOMO-LUMO gaps, charge distribution, and reactivity indices. Compare results with experimental spectroscopic data to validate predictions .
- Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets, such as antimicrobial enzymes, guiding derivative design .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer:
- Cross-validation : Compare NMR/IR data with computational simulations (DFT or molecular dynamics) to resolve ambiguities in peak assignments .
- X-ray Crystallography : If feasible, determine the crystal structure to unambiguously confirm regiochemistry and substituent positions .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace atomic environments in complex spectra .
Q. What experimental design considerations are critical for evaluating the biological activity of derivatives?
- Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains . Include cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess selectivity .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, sulfur atoms) and correlate changes with bioactivity .
- Mechanistic Studies : Use enzymatic inhibition assays or transcriptomics to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
